Cyclopropanecarbonyl-CoA

Description

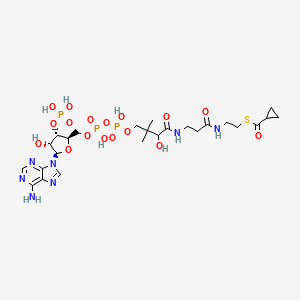

Structure

2D Structure

Properties

Molecular Formula |

C25H40N7O17P3S |

|---|---|

Molecular Weight |

835.6 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19?,23-/m1/s1 |

InChI Key |

NCSHVCWGZZSPQT-NNYIDDMCSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |

Synonyms |

coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |

Origin of Product |

United States |

Metabolic Pathways Involving Cyclopropanecarbonyl Coenzyme a

Degradation and Catabolism of Cyclopropanecarboxylate (B1236923) through its Coenzyme A Thioester

The microbial breakdown of cyclopropanecarboxylate proceeds via its activation to a coenzyme A thioester, cyclopropanecarbonyl-CoA. This activation is a crucial first step that prepares the stable cyclopropane (B1198618) ring for subsequent enzymatic reactions, including cleavage and integration into central metabolism.

A novel metabolic pathway for the utilization of cyclopropanecarboxylate has been identified in Rhodococcus rhodochrous, a bacterium isolated from soil that can use this compound as its sole source of carbon and energy. ethz.ch This pathway is distinct from degradation routes observed in other bacteria, such as Corynebacterium species, which metabolize cyclopropanecarboxylate through intermediates like isobutyryl-CoA and methacrylyl-CoA. In R. rhodochrous, the degradation is initiated by converting cyclopropanecarboxylate to this compound, which then enters a specialized series of reactions. nih.gov The enzymes responsible for the initial formation of this compound and the subsequent opening of the cyclopropane ring have been shown to be inducible, meaning their synthesis is triggered by the presence of cyclopropanecarboxylate. ethz.chnih.gov

This compound serves as the central intermediate that undergoes the critical ring-opening reaction. ethz.ch The high strain of the cyclopropane ring presents a significant energetic barrier to degradation, and its enzymatic cleavage is a key step in the pathway. ethz.ch The characterization of the novel enzyme responsible for this cyclopropane ring-opening in R. rhodochrous is a subject of ongoing investigation. nih.gov This enzymatic step represents a unique biochemical solution for processing strained ring systems found in both natural and synthetic compounds. ethz.ch

Following the enzymatic opening of the cyclopropane ring, the resulting carbon chain is processed, leading to the formation of 3-hydroxybutyryl-CoA. ethz.chnih.gov Experimental evidence for this conversion was obtained by trapping metabolic intermediates as hydroxamic acids in the absence of the oxidizing agent NAD+. This technique led to the identification of both cyclopropanecarboxohydroxamic acid and 3-hydroxybutyrohydroxamic acid, confirming the product of the ring-opening and subsequent reactions. ethz.ch Further studies with cell extracts demonstrated that this compound and 3-hydroxybutyryl-CoA are both oxidized in the presence of NAD+, supporting their roles as sequential intermediates in the pathway. ethz.chnih.gov

Once this compound is converted to 3-hydroxybutyryl-CoA, the metabolic pathway merges with a central catabolic route. 3-Hydroxybutyryl-CoA is a standard intermediate in the beta-oxidation of fatty acids. rsc.org Research has shown that while the initial enzymes for cyclopropanecarboxylate activation and ring-opening are inducible, the subsequent enzymes involved in the degradation of 3-hydroxybutyryl-CoA are constitutive. ethz.chnih.gov This indicates that after the specialized initial steps, the breakdown product is funneled into the cell's general beta-oxidation machinery for further processing to acetyl-CoA, which can then enter the citric acid cycle for energy production. ethz.chresearchgate.net

Within the degradation pathway, crotonyl-CoA is postulated to be an intermediate formed from 3-hydroxybutyryl-CoA. ethz.ch This hypothesis is consistent with the standard beta-oxidation pathway, where L-3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA. In this specific case, 3-hydroxybutyryl-CoA would be dehydrated to crotonyl-CoA. nih.gov This step was supported by in vitro experiments where cell extracts of R. rhodochrous were shown to oxidize crotonyl-CoA using NAD+, in the same manner as this compound and 3-hydroxybutyryl-CoA. ethz.chnih.gov

Key Enzymes in Cyclopropanecarboxylate Degradation

The table below summarizes the characteristics of the enzyme classes involved in the novel degradation pathway in Rhodococcus rhodochrous.

| Enzyme Class (Postulated) | Role in Pathway | Regulatory Status |

| Cyclopropanecarboxylate-CoA Ligase | Activates cyclopropanecarboxylate to this compound | Inducible |

| Cyclopropane Ring-Opening Enzyme | Catalyzes the cleavage of the cyclopropane ring of this compound | Inducible |

| Beta-Oxidation Enzymes | Catalyze the conversion of 3-hydroxybutyryl-CoA to acetyl-CoA | Constitutive |

Participation in Specialized Metabolic Pathways

The primary and most thoroughly documented metabolic role of this compound is in the catabolic pathway for cyclopropanecarboxylate degradation, particularly in microorganisms like Rhodococcus rhodochrous. ethz.ch While the cyclopropane structural motif is found in a variety of natural products, including terpenes, alkaloids, and fatty acids, the direct involvement of this compound as a biosynthetic precursor in these specialized pathways is not well-documented in current scientific literature. rsc.orgresearchgate.net The biosynthesis of cyclopropane rings in nature often proceeds through distinct mechanisms, such as those involving S-adenosylmethionine (SAM) or the rearrangement of isoprenoid precursors, rather than the direct incorporation of a cyclopropanecarbonyl unit via its CoA thioester. nih.govrsc.org

Acylation of Taxanes: Precursors to Novel Paclitaxel Analogs

The acylation of taxanes is a critical process in the biosynthesis of the widely used anticancer drug, paclitaxel (Taxol), and its derivatives. Acyl-CoA molecules serve as the acyl donors in these reactions, which are catalyzed by a variety of acyltransferases. semanticscholar.org While acetyl-CoA and benzoyl-CoA are the natural substrates for the acylation of the taxane (B156437) core, research into the chemoenzymatic synthesis of novel paclitaxel analogs has explored the use of alternative acyl-CoA thioesters to modify the structure and potentially enhance the efficacy of the drug. The incorporation of a cyclopropyl (B3062369) group, via this compound, represents a strategy to generate such analogs.

A key step in the biosynthesis of paclitaxel is the acetylation of 10-O-deacetylbaccatin III (10-DAB) at the C-10 position to form baccatin III. frontiersin.org This reaction is naturally catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which utilizes acetyl-CoA as the acetyl group donor. nih.gov The substrate specificity of acyltransferases can sometimes be leveraged to accept non-natural acyl-CoA substrates. The enzymatic acylation of 10-DAB with this compound, while not a known natural pathway, is a focal point in the development of biocatalytic methods to produce novel paclitaxel precursors. nih.gov Such a reaction would attach a cyclopropanecarbonyl group to the C-10 position of the taxane core, leading to a new class of taxane derivatives with potentially altered pharmacological properties. mdpi.com

| Reaction Component | Role in 10-DAB Acylation | Natural vs. Synthetic Pathway |

| 10-O-Deacetylbaccatin III (10-DAB) | Acyl group acceptor | Natural intermediate |

| Acetyl-CoA | Natural acyl group donor | Natural Pathway |

| This compound | Potential synthetic acyl group donor | Synthetic/Chemoenzymatic Pathway |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Catalyst for acylation | Natural Enzyme |

Intersections with Central Carbon Metabolism in Microorganisms

While the use of this compound in the synthesis of complex natural products is an area of active research, its role in the catabolism of cyclopropane-containing compounds by microorganisms is better characterized. Certain bacteria have evolved pathways to utilize cyclopropanecarboxylic acid as a sole source of carbon and energy, and these pathways proceed through a this compound intermediate.

A notable example is the metabolic pathway found in the bacterium Rhodococcus rhodochrous. This organism can grow on cyclopropanecarboxylate by first activating it to this compound via a CoA ligase. nih.govnih.gov This intermediate then undergoes a novel enzymatic ring-opening reaction, which leads to its integration into the central carbon metabolism of the cell. ethz.ch The enzymes responsible for the formation and ring-opening of this compound in this bacterium are inducible, meaning they are synthesized in the presence of cyclopropanecarboxylate. nih.gov

| Enzyme/Intermediate | Function in Rhodococcus rhodochrous | Reference |

| Cyclopropanecarboxylate-CoA ligase | Activates cyclopropanecarboxylate to this compound | nih.gov |

| This compound | Central intermediate in the degradation pathway | nih.gov |

| Cyclopropanecarboxyl-CoA decyclase (putative) | Catalyzes the ring-opening of this compound | ethz.ch |

| 3-Hydroxybutyryl-CoA | Product of the ring-opening reaction | nih.gov |

The degradation of this compound in Rhodococcus rhodochrous provides a direct link to the central metabolic hub of acetyl-CoA. Following the enzymatic ring-opening of this compound, the resulting linear intermediate is converted to 3-hydroxybutyryl-CoA. nih.gov This molecule is a standard intermediate in the β-oxidation of fatty acids. Consequently, 3-hydroxybutyryl-CoA can be further metabolized by constitutive enzymes of the β-oxidation pathway to yield acetyl-CoA. nih.gov

This conversion of a cyclopropyl compound into acetyl-CoA demonstrates a clear intersection with central carbon metabolism. Acetyl-CoA is a critical metabolic node, serving as the entry point into the tricarboxylic acid (TCA) cycle for energy production, as well as being a precursor for the biosynthesis of fatty acids, steroids, and other essential molecules. nih.gov The ability of microorganisms like Rhodococcus rhodochrous to channel carbon from xenobiotic compounds such as cyclopropanecarboxylate into the acetyl-CoA pool highlights their metabolic versatility.

The concepts of anaplerosis and cataplerosis describe the balance of metabolic pathways that replenish (anaplerosis) or drain (cataplerosis) the intermediates of the TCA cycle. ethz.chnih.gov The metabolic fate of the acetyl-CoA generated from this compound degradation has implications for these processes.

The entry of the two carbons from acetyl-CoA into the TCA cycle through condensation with oxaloacetate does not result in a net increase of TCA cycle intermediates, as two carbons are subsequently lost as carbon dioxide in the cycle. Therefore, the degradation of this compound to acetyl-CoA is not directly anaplerotic. However, the production of acetyl-CoA can have significant indirect effects on the anaplerotic and cataplerotic balance.

Increased Cataplerosis: If the cell has sufficient energy, the newly generated acetyl-CoA can be directed towards biosynthetic pathways, such as fatty acid synthesis. This represents a cataplerotic process, as it diverts carbon away from the TCA cycle.

Stimulation of Anaplerosis: A high concentration of acetyl-CoA can act as an allosteric activator of pyruvate carboxylase, a key anaplerotic enzyme that converts pyruvate to oxaloacetate. nih.gov In this way, the catabolism of cyclopropanecarboxylate could indirectly stimulate the replenishment of TCA cycle intermediates, thereby supporting both energy production and biosynthesis.

Enzymology and Reaction Mechanisms of Cyclopropanecarbonyl Coenzyme a Transformations

Enzymes Catalyzing Cyclopropane (B1198618) Ring Fission

The initial and defining step in the catabolism of cyclopropanecarbonyl-CoA is the opening of the strained three-membered ring. This biotransformation is catalyzed by a specific, inducible enzymatic system.

The enzyme system responsible for the fission of the cyclopropane ring in this compound has been primarily studied in the bacterium Rhodococcus rhodochrous, which is capable of utilizing cyclopropanecarboxylate (B1236923) as its sole source of carbon and energy. nih.govnih.govethz.ch Research has demonstrated that the enzymes catalyzing the formation of cyclopropanecarboxyl-CoA from cyclopropanecarboxylate and the subsequent ring-opening are inducible. nih.govnih.govethz.ch

Evidence for the inducible nature of the ring-opening enzyme comes from comparative studies of R. rhodochrous grown on different carbon sources. Cell extracts from bacteria grown in the presence of cyclopropanecarboxylate were able to catalyze the NAD+-dependent oxidation of cyclopropanecarboxyl-CoA. nih.govnih.gov In contrast, extracts from cells grown on citrate did not exhibit this activity, indicating that the expression of the enzyme responsible for cyclopropane ring cleavage is specifically induced by the presence of cyclopropanecarboxylate in the growth medium. nih.gov

| Growth Substrate | Ability to Oxidize Cyclopropanecarboxyl-CoA | Enzyme Expression |

| Cyclopropanecarboxylate | Yes | Inducible |

| Citrate | No | Not Induced |

The precise mechanism of the enzymatic cleavage of the cyclopropane ring in this compound is an area of ongoing investigation. ethz.ch However, key steps in the pathway have been elucidated. The process is initiated by the activation of cyclopropanecarboxylate to its coenzyme A thioester, this compound. nih.govresearchgate.net This activation is a prerequisite for the subsequent ring-opening reaction.

Following its formation, this compound undergoes a ring fission reaction that ultimately leads to the formation of 3-hydroxybutyryl-CoA. nih.govnih.gov While the exact intermediates and the enzymatic steps involved in this conversion are not fully characterized, two potential pathways have been proposed. nih.govresearchgate.net One postulated intermediate in this transformation is crotonyl-CoA. nih.govethz.ch The conversion to 3-hydroxybutyryl-CoA allows the molecule to enter the conventional beta-oxidation pathway for further degradation. nih.govresearchgate.net

Interactions with Enzymes of Fatty Acid Oxidation

Following the initial ring-opening, the resulting metabolites of this compound interact with the enzymatic machinery of fatty acid beta-oxidation. These interactions include serving as substrates for some enzymes while inhibiting others.

Once this compound is converted to intermediates such as 3-hydroxybutyryl-CoA, these molecules can be acted upon by the standard enzymes of the beta-oxidation pathway. nih.gov For instance, 3-hydroxybutyryl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to acetoacetyl-CoA. Subsequently, acetoacetyl-CoA is cleaved by thiolase to yield two molecules of acetyl-CoA. The presence and activity of these downstream beta-oxidation enzymes have been confirmed in cell extracts of Rhodococcus rhodochrous. nih.gov

While not a direct study of this compound, research on the structurally related compound, methylenecyclopropylacetyl-CoA, a metabolite of the toxin hypoglycin, provides significant insight into the potential inhibitory effects of cyclopropane-containing acyl-CoAs on beta-oxidation enzymes. nih.gov

Studies on liver mitochondrial extracts have shown that methylenecyclopropylacetyl-CoA is a potent inhibitor of butyryl-CoA dehydrogenase (also known as short-chain acyl-CoA dehydrogenase). nih.gov In contrast, the activity of octanoyl-CoA dehydrogenase (medium-chain acyl-CoA dehydrogenase) was largely unaffected by this compound. nih.gov This suggests a selective inhibition targeting the dehydrogenase responsible for short-chain fatty acids. The inhibition of butyryl-CoA dehydrogenase is a key factor in the toxic effects of hypoglycin, as it disrupts fatty acid beta-oxidation. nih.gov

| Enzyme | Substrate | Inhibitor | Inhibition Observed |

| Butyryl-CoA Dehydrogenase | Butyryl-CoA | Methylenecyclopropylacetyl-CoA | Strong Inhibition |

| Octanoyl-CoA Dehydrogenase | Octanoyl-CoA | Methylenecyclopropylacetyl-CoA | No Significant Inhibition |

| Palmitoyl-CoA Dehydrogenase | Palmitoyl-CoA | Methylenecyclopropylacetyl-CoA | Minimal Inhibition |

Carnitine acetyltransferase is an enzyme that facilitates the transport of short-chain acyl groups across the mitochondrial membrane by catalyzing the reversible transfer of the acyl group from coenzyme A to carnitine. The substrate specificity of carnitine acetyltransferase from pigeon breast muscle has been shown to include a range of short-chain acyl-CoAs. nih.gov The enzyme is most active with acetyl-CoA and also demonstrates activity with propionyl-CoA and butanoyl-CoA. enzyme-database.org

Given that this compound is a short-chain acyl-CoA, it is plausible that it could also serve as a substrate for carnitine acetyltransferase. The enzyme's ability to handle various short-chain acyl groups suggests a potential role in the transport of cyclopropanecarbonyl groups. However, direct experimental evidence for the activity of carnitine acetyltransferase with this compound is not yet available.

Lack of Inhibition for Enoyl-Coenzyme A Hydratase and 3-Hydroxybutyryl-Coenzyme A Dehydrogenase

In studies investigating the metabolic effects of various acyl-CoA derivatives, this compound was examined for its potential to inhibit key enzymes of the β-oxidation pathway. Research has shown that this compound does not act as an inhibitor for either enoyl-CoA hydratase or 3-hydroxybutyryl-CoA dehydrogenase. nih.gov

Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, the second step in the fatty acid oxidation spiral. nih.govbiorxiv.org 3-Hydroxybutyryl-CoA dehydrogenase, in turn, catalyzes the subsequent NAD+-dependent oxidation of the L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. researchgate.netnih.gov The finding that this compound does not inhibit these enzymes indicates that it does not interfere with these specific core steps of β-oxidation, unlike other compounds that are known to disrupt fatty acid metabolism by targeting these enzymes. nih.gov

Acyltransferases Utilizing Cyclopropanecarbonyl-Coenzyme A

Acyltransferases are a broad class of enzymes that catalyze the transfer of an acyl group from a donor molecule, such as an acyl-CoA, to an acceptor. The ability of these enzymes to utilize this compound is a reflection of their substrate specificity and promiscuity.

While comprehensive kinetic data across a wide range of acyltransferases are not extensively detailed in publicly available literature, studies on carnitine acetyltransferase have provided insights into its interaction with this compound. Carnitine acetyltransferase is an enzyme that facilitates the reversible transfer of short-chain acyl groups between coenzyme A and carnitine, playing a role in shuttling these groups across mitochondrial membranes. nih.govcapes.gov.br

Below is an interactive table summarizing the qualitative reactivity of various acyl-CoA derivatives with Carnitine Acetyltransferase as described in the literature.

| Acyl-CoA Substrate | Relative Reaction Rate |

| Pent-4-enoyl-CoA | Good Substrate |

| n-Pentanoyl-CoA | Good Substrate |

| Cyclobutanecarbonyl-CoA | Slower Reaction |

| This compound | Slower Reaction |

| Acryloyl-CoA | Slower Reaction |

| Penta-2,4-dienoyl-CoA | Very Slow Rate |

This table is based on qualitative descriptions from comparative biochemical studies. nih.gov

The ability of enzymes like carnitine acetyltransferase and acyl-CoA:phospholipid acyltransferases to utilize this compound is a clear example of substrate promiscuity. nih.govnih.gov Substrate promiscuity refers to the capacity of an enzyme to catalyze reactions for a range of different, often structurally related, substrates beyond its primary physiological substrate. researchgate.netresearchgate.netnih.govnih.gov This characteristic is common in enzymes involved in specialized metabolism and detoxification pathways. researchgate.net

Enzyme engineering is a field focused on modifying an enzyme's structure to alter its properties, such as enhancing its catalytic activity or changing its substrate specificity. researchgate.net By applying techniques like site-directed mutagenesis, researchers can rationally alter active site residues to improve the binding and turnover of a non-native substrate like this compound. researchgate.net While the general principles of engineering acyltransferases are well-established, specific published instances of engineering these enzymes to favor this compound are not prominent. However, the existing substrate promiscuity provides a foundation for such engineering efforts, potentially enabling the development of biocatalysts for the synthesis of novel cyclopropane-containing compounds. researchgate.netnih.gov

Role in Amide Bond Formation via Coenzyme A Ligases and N-Acetyltransferases

The formation of amide bonds is a fundamental biochemical reaction. A common enzymatic strategy for this process involves a two-step pathway utilizing CoA ligases and N-acyltransferases. nih.govcns.fr

Activation via CoA Ligase: The process begins with the activation of a carboxylic acid. An acyl-CoA ligase (also known as an acyl-CoA synthetase) catalyzes the ATP-dependent conversion of a free carboxylic acid, such as cyclopropanecarboxylic acid, into its high-energy thioester derivative, this compound. nih.govnih.gov This reaction renders the acyl group electrophilic and primed for nucleophilic attack. cns.fr

Acyl Transfer via N-Acetyltransferase: In the second step, an N-acyltransferase (NAT) enzyme facilitates the transfer of the activated acyl group (cyclopropanecarbonyl group) from CoA to the amino group of an acceptor molecule, forming a stable amide bond and releasing free coenzyme A. researchgate.netuniprot.orgfrontiersin.orgresearchgate.net

This two-enzyme system is a versatile strategy used in nature for the biosynthesis of a wide array of amide-containing compounds. nih.govuniprot.org Given the known substrate promiscuity of many CoA ligases and N-acyltransferases, it is biochemically plausible for this compound to serve as the acyl donor in such pathways for the synthesis of N-cyclopropylcarbonyl amides. nih.gov

Comparative Enzymology with Structurally Related Acyl-Coenzyme A Compounds

The enzymatic behavior of this compound is best understood when compared with structurally related acyl-CoA molecules.

In studies with carnitine acetyltransferase , this compound demonstrated a slower reaction rate compared to the five-carbon linear acyl-CoAs, n-pentanoyl-CoA and pent-4-enoyl-CoA. Its reactivity was more comparable to, though still distinct from, another cyclic compound, cyclobutanecarbonyl-CoA. nih.gov This suggests that the enzyme's active site can accommodate cyclic structures, but the specific geometry and strain of the cyclopropane ring may result in a less optimal orientation for catalysis compared to more flexible linear chains.

In the context of metabolism in Rhodococcus rhodochrous, a bacterium capable of utilizing cyclopropanecarboxylate, the degradation pathway of this compound was compared to other CoA thioesters. Cell extracts could oxidize this compound, 3-hydroxybutyryl-CoA, and crotonyl-CoA with NAD+. In contrast, methacrylyl-CoA and 3-hydroxyisobutyryl-CoA were not oxidized under the same conditions. nih.gov This indicates a specific metabolic pathway that can process the cyclopropane ring structure, distinguishing it from the pathways for branched-chain acyl-CoAs like methacrylyl-CoA. nih.gov

Microbiological and Biotechnological Relevance of Cyclopropanecarbonyl Coenzyme a Metabolism

Microbial Degradation of Xenobiotic Cyclopropane (B1198618) Compounds

Microorganisms have evolved diverse metabolic pathways to utilize a wide array of organic compounds as sources of carbon and energy. Among these are xenobiotic compounds, which are foreign to biological systems and often exhibit recalcitrance to degradation. Cyclopropane-containing compounds represent a class of xenobiotics that can persist in the environment. The microbial degradation of these compounds is of significant interest for environmental bioremediation. Microorganisms capable of degrading xenobiotics often employ initial enzymatic modifications to convert these recalcitrant molecules into intermediates that can enter central metabolic pathways. This process, known as biotransformation, is key to breaking down complex synthetic chemicals. chemijournal.com

The degradation of many organic acids by microorganisms proceeds through the activation of the acid to its corresponding coenzyme A (CoA) thioester. This activation, often an ATP-dependent process, renders the molecule more amenable to subsequent enzymatic reactions, such as oxidation. While direct evidence for the widespread metabolism of cyclopropanecarbonyl-CoA in the degradation of a broad range of xenobiotic cyclopropane compounds is an area of ongoing research, the established principles of microbial metabolism of cyclic and branched-chain carboxylic acids suggest that the formation of this compound is a probable and critical step.

Environmental Bioremediation Implications

The microbial degradation of xenobiotic compounds, including those with cyclopropane rings, has significant implications for environmental bioremediation. ijcmas.com The persistence of these synthetic compounds in soil and water can lead to bioaccumulation and pose risks to ecosystems and human health. chemijournal.comijcmas.com Microorganisms that can metabolize these compounds play a crucial role in their removal from contaminated environments. ijcmas.com The ability of certain microbial strains to utilize cyclopropane-containing molecules as a sole carbon source highlights their potential for cleaning up polluted sites.

The process of biodegradation can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic pathways being involved. chemijournal.comijcmas.comiipseries.org For instance, the initial steps in the aerobic degradation of cyclic hydrocarbons often involve the introduction of hydroxyl groups by oxygenases, followed by oxidation to a carboxyl group and subsequent ring cleavage. slideshare.net The resulting open-chain acid would then likely be activated to its CoA derivative to be further metabolized through pathways like β-oxidation. Therefore, the formation and subsequent metabolism of this compound and related CoA thioesters are likely pivotal in the complete mineralization of certain cyclopropane xenobiotics. Harnessing and optimizing these microbial capabilities is a key strategy in developing effective and sustainable bioremediation technologies. ijcmas.com

Biocatalytic Applications in Synthetic Biology and Drug Discovery

The unique structural and conformational properties of the cyclopropane ring make it a valuable motif in medicinal chemistry. Its incorporation into drug molecules can lead to improved potency, selectivity, and metabolic stability. Biocatalysis, the use of enzymes and whole microbial cells to perform chemical transformations, has emerged as a powerful and sustainable tool for the synthesis of complex pharmaceutical intermediates. The metabolism of this compound in microorganisms presents opportunities for leveraging these biological systems in synthetic biology and drug discovery.

In Vivo Biocatalysis for Pharmaceutical Precursor Synthesis

In vivo biocatalysis utilizes whole microbial cells as self-contained catalytic systems. These cells provide the necessary enzymes, cofactors, and reaction environment for multistep syntheses. A notable example of the application of this compound metabolism is in the biocatalysis of new-generation taxane (B156437) precursors, which are effective against paclitaxel-resistant cancer cells. In this process, microbial cells can utilize their endogenous pools of acetyl-CoA and n-propionyl-CoA, along with exogenously supplied this compound, to acylate 10-O-deacetylbaccatin III. mdpi.com This demonstrates the ability of microbial acyltransferases to recognize and utilize this compound as a substrate for the synthesis of complex pharmaceutical precursors. mdpi.com This approach highlights the potential of engineering microbial metabolic pathways to produce valuable drug intermediates.

| Precursor Molecule | Acyl-CoA Donor | Target Pharmaceutical Intermediate | Reference |

| 10-O-deacetylbaccatin III | This compound | New-generation SB-T-taxane precursor | mdpi.com |

Whole-Cell Biocatalysis Systems (e.g., E. coli)

Escherichia coli is a widely used host for whole-cell biocatalysis due to its well-characterized genetics, rapid growth, and ease of genetic manipulation. nih.govnih.govmdpi.com Engineered E. coli strains can be developed to overexpress specific enzymes or entire metabolic pathways for the synthesis of desired compounds. nih.gov While direct applications of E. coli for the production of compounds from this compound are emerging, the versatility of this microbial host makes it a prime candidate for such endeavors. For instance, E. coli has been successfully engineered for the production of various valuable compounds by providing the necessary precursors and cofactors for complex enzymatic reactions. nih.gov

The principles of whole-cell biocatalysis in E. coli can be applied to the synthesis of cyclopropane-containing molecules. By introducing the appropriate enzymes, such as CoA ligases and acyltransferases, into an engineered E. coli strain, it is feasible to develop a system for the production of pharmaceutical intermediates derived from this compound. The challenges in such systems often revolve around the efficient transport of the precursor into the cell and the optimization of the metabolic flux towards the desired product.

| Biocatalysis System | Key Features | Potential Application | References |

| Engineered E. coli | Genetically tractable, rapid growth, established fermentation technologies. | Synthesis of cyclopropane-containing pharmaceutical intermediates. | nih.govnih.govmdpi.com |

| Recombinant E. coli expressing specific enzymes | Overexpression of desired enzymes (e.g., CoA ligases, acyltransferases). | Targeted production of molecules from this compound. | researchgate.net |

Enzymatic Synthesis of Chiral Cyclopropane Building Blocks for Chemical Diversity

The generation of chemical diversity is a cornerstone of modern drug discovery. nih.govtechnologynetworks.com Chiral cyclopropane building blocks are highly sought after for the synthesis of new drug candidates due to the unique conformational constraints and stereochemical complexity they impart. bohrium.comrochester.edu Biocatalysis offers an attractive alternative to traditional chemical synthesis for the production of enantiopure cyclopropane derivatives, often avoiding the need for harsh reagents and protecting groups. nih.gov

Engineered enzymes, such as variants of myoglobin (B1173299) and nitric oxide dioxygenase, have been shown to catalyze the stereoselective formation of cyclopropane rings. nih.govbohrium.comrochester.edu These biocatalysts can be used to produce a variety of substituted cyclopropanes with high diastereo- and enantioselectivity. nih.govbohrium.comrochester.edu The resulting chiral cyclopropane building blocks can then be further diversified through chemical modifications to create libraries of novel compounds for screening in drug discovery programs. nih.govbohrium.comrochester.edu While these examples focus on the enzymatic construction of the cyclopropane ring itself, the principle of using biocatalysis to generate chiral building blocks is highly relevant. The enzymatic modification of pre-formed cyclopropane structures, potentially involving this compound, represents a complementary strategy for accessing novel chemical diversity.

| Enzyme | Reaction Type | Product Type | Significance | References |

| Engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) | Carbene transfer | cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane | Generation of diverse, stereopure cyclopropane building blocks. | nih.gov |

| Engineered sperm whale myoglobin | Olefin cyclopropanation | Diastereo- and enantiomerically enriched cyclopropyl (B3062369) ketones | Access to a diverse library of chiral cyclopropane scaffolds. | bohrium.comrochester.edu |

Advanced Methodologies for the Study of Cyclopropanecarbonyl Coenzyme a

Synthetic Routes for Research-Grade Cyclopropanecarbonyl-Coenzyme A

The generation of high-purity CP-CoA for research purposes is crucial for obtaining reliable experimental results. This is typically achieved through chemical synthesis followed by rigorous purification.

Chemical Synthesis from Cyclopropanecarboxylic Acid and Coenzyme A

The synthesis of CP-CoA is a multi-step process that involves the activation of cyclopropanecarboxylic acid followed by its condensation with Coenzyme A (CoA).

Activation of Cyclopropanecarboxylic Acid: The carboxyl group of cyclopropanecarboxylic acid is not sufficiently reactive to directly form a thioester bond with the thiol group of CoA. Therefore, it must first be converted into a more reactive intermediate. A common method is the conversion of the carboxylic acid to an acid chloride. This can be achieved by reacting cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com For instance, treating cyclopropanecarboxylic acid with thionyl chloride, often with gentle heating, yields cyclopropanecarbonyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. google.com

Thioesterification with Coenzyme A: The resulting cyclopropanecarbonyl chloride is a highly reactive acylating agent. It is then reacted with the free thiol group (-SH) of Coenzyme A in a suitable buffer system to form the thioester bond. This reaction results in the formation of cyclopropanecarbonyl-CoA. The enzymatic synthesis of acyl-CoA derivatives from free carboxylic acids and CoA provides a general mechanistic framework for this type of reaction. caldic.com Chemo-enzymatic methods have also been systematically explored for the synthesis of various CoA thioesters, providing a roadmap for optimizing reaction conditions. nih.gov

Purification Techniques: High-Performance Liquid Chromatography and Gel Filtration Chromatography

Post-synthesis, the reaction mixture contains the desired CP-CoA product, unreacted starting materials (cyclopropanecarboxylic acid, CoA), and various byproducts. Purification is essential to isolate CP-CoA with high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purifying acyl-CoAs. Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the hydrophobicity of the molecules. The mobile phase typically consists of an aqueous buffer and an organic solvent (like acetonitrile). By gradually increasing the concentration of the organic solvent, compounds are eluted from the column based on their polarity, allowing for the separation of CP-CoA from more polar precursors like free CoA.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. nih.gov It is particularly useful for removing small molecule contaminants from the larger CP-CoA molecule (Molecular Weight > 800 g/mol ). The crude sample is passed through a column packed with a porous gel. Larger molecules like CP-CoA cannot enter the pores and thus elute more quickly, while smaller molecules like unreacted cyclopropanecarboxylic acid enter the pores, extending their path and causing them to elute later.

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of CP-CoA are fundamental for studying its metabolism and the activity of related enzymes.

Spectrophotometric Assays for Enzyme Activity (e.g., NAD+ Reduction)

Spectrophotometric assays are often used to measure the activity of enzymes that utilize CP-CoA as a substrate. These assays are typically coupled, meaning the product of the primary reaction is used as a substrate in a secondary, indicator reaction that produces a measurable change in absorbance.

A common example involves enzymes that catalyze the oxidation of an acyl-CoA, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The production of NADH can be monitored by measuring the increase in absorbance at a wavelength of 340 nm. While a specific dehydrogenase for CP-CoA is not commonly cited, the principle remains a standard biochemical method. nih.gov The activity of an enzyme, such as a hypothetical "this compound dehydrogenase," could be quantified by measuring the rate of NAD+ reduction in the presence of CP-CoA. nih.govnih.gov

Table 1: Principle of Coupled Spectrophotometric Assay

| Step | Reaction | Analyte Monitored | Wavelength (nm) |

|---|---|---|---|

| Primary Reaction | This compound + NAD+ → Product + NADH + H+ | NADH | 340 |

| Enzyme | Acyl-CoA Dehydrogenase |

| Measurement | Rate of increase in absorbance | | |

Mass Spectrometry-Based Methods (LC/ESI-MS, LC/ESI-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of acyl-CoAs due to its high sensitivity and specificity. nih.gov

Liquid Chromatography (LC): The LC component separates the complex mixture of metabolites from a biological sample. Reversed-phase chromatography is often used for general metabolite profiling.

Electrospray Ionization (ESI): ESI is a soft ionization technique that allows large, non-volatile molecules like CP-CoA to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation. nih.govresearchgate.net This is crucial for determining the molecular weight of the intact molecule.

Mass Spectrometry (MS): The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). In a simple LC-MS setup, this allows for the detection of CP-CoA based on its precise molecular weight.

Tandem Mass Spectrometry (MS/MS): For enhanced specificity and quantification, tandem mass spectrometry (LC-ESI-MS/MS) is employed. nih.govresearchgate.net In this technique, the parent ion corresponding to CP-CoA is selected, fragmented, and the resulting fragment ions are detected. This creates a unique fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification and quantification, even in complex biological matrices. researchgate.net

Comprehensive Acyl-Coenzyme A Profiling using HILIC-MS/MS

For a comprehensive analysis of all acyl-CoA species in a sample, including short-chain, polar molecules like CP-CoA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase LC.

HILIC Separation: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This method is particularly well-suited for retaining and separating polar compounds like acyl-CoAs, which may have poor retention on traditional RP columns. researchgate.net A single analytical run using a HILIC column can effectively separate a wide range of acyl-CoAs, from short-chain to long-chain species. chemrxiv.orgsemanticscholar.org

MS/MS Detection: Coupled with a tandem mass spectrometer, HILIC-MS/MS provides a robust platform for targeted quantification. chemrxiv.org The method can be set up in a multiple reaction monitoring (MRM) mode, where the mass spectrometer is programmed to specifically detect the precursor-to-product ion transitions for CP-CoA and other acyl-CoAs of interest. This approach offers exceptional sensitivity and selectivity for acyl-CoA profiling in various biological samples. semanticscholar.org The development of such methods is crucial for assessing metabolic health and understanding alterations in processes like fatty acid oxidation. researchgate.net

Table 2: Comparison of Analytical Methodologies for Acyl-CoA Analysis

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Spectrophotometry | Measures change in light absorbance from a coupled enzymatic reaction. | High-throughput, cost-effective, real-time enzyme kinetics. | Measuring total activity of a specific enzyme class. |

| LC/ESI-MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. | High sensitivity, provides molecular weight information. | Detection and quantification of specific known compounds. |

| HILIC-MS/MS | Separates polar compounds by HILIC and identifies/quantifies by fragmentation patterns. researchgate.net | Excellent for polar analytes, allows for comprehensive profiling of short- to long-chain acyl-CoAs in a single run. chemrxiv.orgsemanticscholar.org | Global acyl-CoA profiling in metabolomics studies. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex biological thioesters like this compound. hyphadiscovery.com This non-destructive analytical method provides detailed information about the carbon-hydrogen framework, allowing for the precise mapping of atomic connectivity and confirmation of the molecule's three key components: the cyclopropane (B1198618) ring, the carbonyl group, and the coenzyme A moiety. nih.govnih.gov The complete structural assignment is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Initially, a 1D ¹H NMR spectrum provides crucial information. It reveals the chemical shifts, integration (proton count), and multiplicity (splitting patterns) for all hydrogen atoms. For this compound, one would expect to observe characteristic signals for the diastereotopic methylene protons and the methine proton of the highly strained cyclopropane ring, typically in the upfield region of the spectrum. chemicalbook.com Distinct sets of signals corresponding to the pantothenate, cysteamine, and adenosine (B11128) diphosphate portions of the Coenzyme A tail would also be present. nih.govhmdb.ca

To assemble the molecular puzzle, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment maps out all proton-proton (¹H-¹H) spin-spin couplings, which is invaluable for identifying adjacent protons. This would allow for the tracing of the proton network within the cyclopropane ring and the various fragments of the Coenzyme A structure. hyphadiscovery.com

Heteronuclear experiments are then used to build the carbon backbone. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, providing a direct C-H connectivity map. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount for the final assembly, as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. hyphadiscovery.comnih.gov For instance, an HMBC experiment would show a critical correlation from the protons on the cyclopropane ring to the carbonyl carbon, and from the protons on the cysteamine portion of CoA to the same carbonyl carbon, unequivocally establishing the thioester linkage and confirming the identity of the molecule.

The following table summarizes the key NMR experiments and the specific structural information they would provide for the elucidation of this compound.

Table 1: NMR Spectroscopic Methods for the Structural Elucidation of this compound

| Experiment | Nuclei Correlated | Information Yielded | Relevance for this compound Structure |

|---|---|---|---|

| ¹H NMR | ¹H | Chemical shift, integration, coupling constants | Identifies all unique protons and their immediate electronic environment. Confirms presence of cyclopropyl (B3062369) and Coenzyme A protons. |

| ¹³C NMR | ¹³C | Chemical shift of carbon atoms | Reveals the number of unique carbons. Key for identifying the carbonyl carbon and carbons of the cyclopropane ring and CoA moiety. |

| COSY | ¹H - ¹H | Connectivity between adjacent protons | Traces the spin systems within the cyclopropane ring and the pantothenate and cysteamine fragments of Coenzyme A. |

| HSQC | ¹H - ¹³C (1-bond) | Direct one-bond C-H correlations | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Multi-bond C-H correlations | Connects molecular fragments. Crucial for confirming the thioester link between the cyclopropanecarbonyl group and the sulfur atom of Coenzyme A. |

In Vitro Enzyme Assay Development and Optimization

The development of robust in vitro enzyme assays is fundamental to characterizing the enzymes that metabolize this compound and understanding its biochemical roles. These assays allow for the determination of enzyme kinetics, substrate specificity, and mechanisms of inhibition under controlled laboratory conditions. educons.edu.rsmdpi.com

A key area of research has been the elucidation of the metabolic pathway of cyclopropanecarboxylate (B1236923), for which this compound is a central intermediate. Studies on the bacterium Rhodococcus rhodochrous, which can utilize cyclopropanecarboxylate as its sole carbon source, have provided a model system for assay development. chemicalbook.com In vitro assays using cell extracts from this bacterium demonstrated that the degradation of cyclopropanecarboxylate is dependent on the presence of specific cofactors. The enzymatic activity, measured by the reduction of NAD⁺ to NADH, was shown to be strictly dependent on the presence of Coenzyme A (CoA) and ATP, confirming that the substrate must first be activated to its thioester form, this compound. chemicalbook.com

Optimization of such assays involves determining the ideal concentrations of substrates, cofactors, and enzyme, as well as optimal pH and temperature. Research findings indicate that the enzymes responsible for the formation and subsequent ring-opening of this compound are inducible, meaning they are not produced when the bacterium is grown on other carbon sources like citrate. chemicalbook.com This finding is critical for assay development, as it dictates the specific growth conditions required to obtain active cell extracts or to purify the target enzymes.

Table 2: Cofactor Requirements for NAD⁺ Reduction by Cyclopropanecarboxylate in R. rhodochrous Cell Extracts

| Condition | NAD⁺ Reduced (nmol) | Relative Activity (%) |

|---|---|---|

| Complete System | 18.2 | 100 |

| Minus Cyclopropanecarboxylate | 0 | 0 |

| Minus CoA | 0.8 | 4 |

| Minus ATP | 1.1 | 6 |

| Minus Cell Extract | 0 | 0 |

Data derived from studies on the metabolic pathway in Rhodococcus rhodochrous. chemicalbook.com

Further in vitro studies have examined this compound as a substrate for enzymes involved in fatty acid metabolism. For example, its interaction with carnitine acetyltransferase has been characterized. This enzyme catalyzes the transfer of acyl groups from CoA to carnitine. Kinetic analysis revealed that this compound is a substrate for this enzyme, albeit with a higher Michaelis constant (Km) and lower maximum velocity (Vmax) compared to other short-chain acyl-CoAs like n-pentanoyl-CoA, indicating a lower affinity and slower reaction rate. aocs.org Such quantitative data are essential for understanding the metabolic fate and potential inhibitory effects of this compound. aocs.org

Table 3: Kinetic Parameters of Carnitine Acetyltransferase for Various Acyl-CoA Substrates

| Substrate | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|

| n-Pentanoyl-CoA | 31 | 134 |

| Pent-4-enoyl-CoA | 30 | 129 |

| This compound | 110 | 22 |

| Cyclobutanecarbonyl-CoA | 68 | 44 |

| Acryloyl-CoA | 200 | 11 |

Kinetic data determined from in vitro assays with purified enzymes. aocs.org

Future Perspectives and Emerging Research Avenues

Elucidation of Uncharacterized Enzymes in Cyclopropanecarbonyl-Coenzyme A Metabolic Pathways

A significant frontier in the study of cyclopropane (B1198618) metabolism is the identification and characterization of unknown enzymes. In the metabolic pathway of cyclopropanecarboxylate (B1236923) in Rhodococcus rhodochrous, a key step involves the conversion of cyclopropanecarbonyl-CoA to 3-hydroxybutyryl-CoA. nih.gov This process is initiated by the conversion of cyclopropanecarboxylate into its CoA thioester, which then undergoes a ring-opening reaction catalyzed by a "hitherto unknown enzyme" before oxidation occurs. nih.gov The purification and characterization of this cyclopropane ring-opening enzyme are critical to fully understanding the degradation mechanism. Future research will likely focus on isolating this enzyme, elucidating its structure and catalytic mechanism, and identifying the genes that encode it. This knowledge is fundamental for comprehending how organisms process strained ring systems and could reveal novel enzymatic capabilities.

Exploration of Novel Metabolic Intermediates and Divergent Pathways

The metabolic journey of this compound may be more complex than currently understood, with the potential for undiscovered intermediates and alternative pathways. For instance, in the degradation of cyclopropanecarboxyl-CoA to 3-hydroxybutyryl-CoA in Rhodococcus rhodochrous, researchers have proposed at least two possible routes. nih.gov One is a direct conversion, which may involve highly unstable intermediates such as cyclopropenecarboxyl-CoA. nih.gov A second, indirect pathway could involve crotonyl-CoA as a metabolic intermediate. nih.gov Distinguishing between these possibilities awaits the purification of the key ring-opening enzyme. nih.gov Future research employing advanced analytical techniques like metabolomics could help to identify and quantify these and other novel intermediates, providing a more detailed map of the metabolic network and revealing divergent pathways that may have specialized physiological roles.

Engineering Microbial Pathways for Enhanced Production or Bioremediation Applications

The principles of metabolic engineering are being increasingly applied to microbial systems for the production of valuable chemicals and biofuels. wustl.eduuwaterloo.caescholarship.org These strategies often involve optimizing the flux of central metabolites like acetyl-CoA, which serves as a key precursor for a vast array of bioproducts. nih.govbiorxiv.orgresearchgate.net Similar approaches could be applied to pathways involving this compound. By redesigning natural metabolic pathways or implementing non-natural ones, microorganisms could be engineered to produce cyclopropane-containing compounds of interest. researchgate.net This involves enhancing the supply of precursors, introducing heterologous genes for the synthesis of the cyclopropane ring, and optimizing downstream processing steps. For example, engineering the intracellular levels of propionyl-CoA, another key building block, has been a strategy for producing various chemicals. uwaterloo.ca Such engineered microbes could serve as cellular factories for specialty chemicals or pharmaceuticals. Furthermore, understanding the degradative pathways of cyclopropane compounds could be harnessed for bioremediation, designing microorganisms capable of breaking down environmental pollutants containing this chemical moiety.

Expanding the Biocatalytic Repertoire for Stereo- and Regioselective Cyclopropane Moiety Synthesis

The cyclopropane ring is a vital structural motif in numerous natural products and pharmaceuticals. nih.govresearchgate.netbohrium.com Consequently, developing efficient and highly selective methods for its synthesis is of great academic and industrial interest. nih.gov Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nsf.gov Emerging research focuses on expanding the range of enzymes capable of performing stereo- and regioselective cyclopropanation.

Nature has evolved diverse enzymatic strategies for forming cyclopropane rings, often involving intermediates like carbocations, carbanions, or carbon radicals. rsc.org Researchers are now engineering and repurposing enzymes to catalyze these challenging reactions. This includes:

Engineered Heme Proteins: Myoglobins and cytochrome P450s have been successfully engineered to act as biocatalysts for intermolecular olefin cyclopropanations via carbene transfer processes. nih.gov

Cofactor-Independent Enzymes: A promiscuous tautomerase has been engineered into a cofactor-independent cyclopropanation enzyme, demonstrating the potential of recruiting enzymes from different classes for novel reactions. nih.gov

Iron-Based Biocatalysts: Sperm whale myoglobin (B1173299) has been evolved through mutagenesis to promote the asymmetric synthesis of fused cyclopropane-γ-lactams from diazoacetamide (B1201003) substrates. nih.gov

These advancements highlight the potential to create a broad toolkit of biocatalysts for producing specific cyclopropane-containing molecules with high precision, avoiding the need for expensive transition-metal catalysts and reducing chemical waste. nsf.gov

Q & A

Q. What are the standard analytical techniques for detecting Cyclopropanecarbonyl-CoA in biological samples?

this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) with optimized ion-pairing reagents to enhance ionization efficiency. For cellular studies, rapid quenching methods (e.g., cold methanol extraction) are critical to preserve labile CoA esters. Validation should include spike-recovery experiments using stable isotope-labeled internal standards to account for matrix effects .

Q. How is this compound synthesized in vitro for experimental use?

Enzymatic synthesis via acyl-CoA synthetases is preferred for physiological relevance, using cyclopropanecarboxylic acid, ATP, and CoA. Chemical synthesis involves coupling cyclopropanecarbonyl chloride with CoA, followed by HPLC purification. Purity must be verified via NMR and LC-MS, with kinetic parameters compared to natural substrates (e.g., propionyl-CoA) .

Q. Which model organisms are optimal for studying this compound metabolism?

E. coli mutants (e.g., ΔprpE) are used to probe propionyl-CoA-related pathways, while yeast (S. cerevisiae) enables eukaryotic lipid metabolism studies. Mammalian cell lines (e.g., HepG2) are suitable for investigating β-oxidation anomalies. Organism choice should align with genetic tractability and pathway conservation .

Q. What are the primary metabolic pathways involving this compound?

this compound may enter β-oxidation or serve as a precursor for fatty acid elongation. Its cyclopropane ring poses steric challenges, requiring specialized enzymes (e.g., methylmalonyl-CoA mutase homologs). Pathway mapping via isotopic tracing (¹³C-glucose) and flux balance analysis is recommended .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported enzymatic activity across species?

Apply systematic review protocols (PRISMA guidelines) to aggregate data, then perform comparative kinetics under standardized conditions (pH, temperature, cofactors). Use cryo-EM or X-ray crystallography to identify structural variations in enzyme active sites. Discrepancies may arise from assay conditions (e.g., substrate ratios) or species-specific isoforms .

Q. What methodological considerations are critical for isotopic labeling studies tracking this compound flux?

Use ¹³C- or ²H-labeled precursors (e.g., glucose, fatty acids) and monitor incorporation via LC-MS/MS. Control for isotopic dilution by measuring intracellular precursor pools. Metabolic flux analysis (MFA) software (e.g., INCA) should account for cyclopropane ring stability and potential labeling artifacts .

Q. How should researchers validate novel enzyme substrates interacting with this compound?

Employ coupled enzyme assays to detect CoA release spectrophotometrically (DTNB method). Confirm specificity via knockout/knockdown models and competitive inhibition assays. Structural validation (e.g., docking simulations) and in vivo complementation studies are essential .

Q. What frameworks guide hypothesis-driven research on this compound’s regulatory roles?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address mechanistic gaps (e.g., "Does this compound allosterically modulate ACC in lipid synthesis?"). Combine with PICO (Population, Intervention, Comparison, Outcome) for clinical relevance in metabolic disorders .

Q. How can systematic reviews adapt to synthesize conflicting evidence on this compound’s prokaryotic vs. eukaryotic roles?

Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies with quantified CoA levels). Use meta-analysis tools (RevMan) to assess heterogeneity. Highlight methodological disparities (e.g., extraction protocols) as potential bias sources. Cochrane Collaboration’s risk-of-bias tools are recommended .

Q. What strategies mitigate challenges in replicating this compound studies across labs?

Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for protocols and raw data. Use reference materials (e.g., NIST-validated CoA esters) and report MIAPE (Minimum Information About a Proteomics Experiment) standards. Cross-lab collaborations reduce technical variability .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., enzyme activity assays vs. transcriptomics) .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to ensure reproducibility .

- Literature Synthesis : Use tools like Covidence for screening and data extraction in systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.